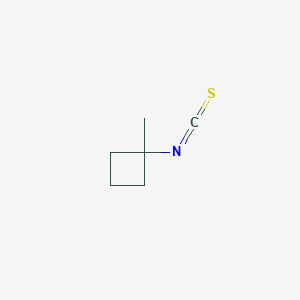

1-Isothiocyanato-1-methylcyclobutane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isothiocyanato-1-methylcyclobutane is an organic compound with the molecular formula C6H9NS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylcyclobutane ring.

作用机制

Target of Action

It is known that isothiocyanates, a group to which this compound belongs, have numerous protein targets through which they exert protection in the context of various diseases .

Mode of Action

Isothiocyanates, in general, are known to interact with their protein targets, leading to changes in cellular processes .

Biochemical Pathways

Isothiocyanates are known to affect various pathways, including those involved in stress response, redox homeostasis, and inflammation resolution .

Result of Action

High concentrations of isothiocyanates are known to cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

生化分析

Biochemical Properties

They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .

Cellular Effects

Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis . They can induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . High concentrations of isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This comprehensive and long-lasting protection is due to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and effects on heat shock proteins .

Temporal Effects in Laboratory Settings

A more sustainable synthesis of isothiocyanates has been reported, which involves the conversion of isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 1-Isothiocyanato-1-methylcyclobutane in animal models. Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis .

Metabolic Pathways

Isothiocyanates are derived from glucosinolate precursors, which are abundant in cruciferous vegetables .

Transport and Distribution

Isothiocyanates are known to interact with numerous protein targets .

Subcellular Localization

Isothiocyanates are known to interact with numerous protein targets, which could potentially influence their subcellular localization .

准备方法

The synthesis of 1-Isothiocyanato-1-methylcyclobutane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. One common method involves the use of cyanuric acid as a desulfurylation reagent under aqueous conditions . Another approach utilizes molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium for the desulfurization step . These methods are advantageous due to their simplicity, cost-effectiveness, and environmental friendliness.

化学反应分析

1-Isothiocyanato-1-methylcyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, carbamates, and dithiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with electrophiles, forming adducts with compounds like aldehydes and ketones.

Oxidation and Reduction:

科学研究应用

1-Isothiocyanato-1-methylcyclobutane has several applications in scientific research:

相似化合物的比较

1-Isothiocyanato-1-methylcyclobutane can be compared with other isothiocyanates such as:

Sulforaphane: Found in cruciferous vegetables, known for its potent anticancer and antioxidant properties.

Phenethyl isothiocyanate: Exhibits strong chemopreventive effects and is studied for its role in cancer therapy.

4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate: Derived from Moringa, known for its diverse bioactivities.

The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in various fields.

生物活性

1-Isothiocyanato-1-methylcyclobutane is a compound of interest due to its unique structure and potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiocyanate functional group attached to a cyclobutane ring. This structure contributes to its reactivity and biological activity.

The biological activity of isothiocyanates, including this compound, is primarily attributed to their ability to interact with various biomolecules. These interactions can lead to:

- Enzyme Inhibition : Isothiocyanates can inhibit enzymes that are involved in cancer progression, such as cytochrome P450 enzymes.

- Cell Signaling Modulation : They may affect cellular signaling pathways by modifying protein functions through thiol group interactions.

- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Potential

Research has indicated that isothiocyanates possess anticancer properties. A study highlighted the ability of various isothiocyanates to induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent apoptosis.

Antimicrobial Activity

Isothiocyanates have been studied for their antimicrobial effects against a range of pathogens. The mechanism typically involves:

- Disruption of microbial cell membranes.

- Inhibition of microbial enzymes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, it was found that this compound exhibited significant cytotoxicity against breast cancer cells. The study demonstrated that treatment with the compound resulted in:

- Increased apoptosis rates.

- Downregulation of anti-apoptotic proteins.

This indicates its potential as a therapeutic agent in cancer treatment.

属性

IUPAC Name |

1-isothiocyanato-1-methylcyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKJUDYTCHFOGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。